molecular formula C6H6BrNOS B13474035 1-(2-Bromothiazol-4-yl)cyclopropan-1-ol

1-(2-Bromothiazol-4-yl)cyclopropan-1-ol

Katalognummer: B13474035
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: JXMLAOWSKKXWHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromothiazol-4-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol . It features a cyclopropanol ring substituted with a bromothiazole moiety, making it an interesting compound for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromothiazol-4-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor with a bromothiazole derivative. The reaction conditions often include the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromothiazol-4-yl)cyclopropan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Bromothiazol-4-yl)cyclopropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromothiazol-4-yl)cyclopropan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chlorothiazol-4-yl)cyclopropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorothiazol-4-yl)cyclopropan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    1-(2-Iodothiazol-4-yl)cyclopropan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2-Bromothiazol-4-yl)cyclopropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different chemical and biological properties .

Eigenschaften

Molekularformel

C6H6BrNOS

Molekulargewicht

220.09 g/mol

IUPAC-Name

1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-ol

InChI

InChI=1S/C6H6BrNOS/c7-5-8-4(3-10-5)6(9)1-2-6/h3,9H,1-2H2

InChI-Schlüssel

JXMLAOWSKKXWHX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CSC(=N2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.